molecular formula C16H13N3 B232393 N-phenyl-N-(6-phenyl-3-pyridazinyl)amine

N-phenyl-N-(6-phenyl-3-pyridazinyl)amine

Cat. No. B232393
M. Wt: 247.29 g/mol
InChI Key: GWALHEDYKGBNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-N-(6-phenyl-3-pyridazinyl)amine, also known as PPD, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. PPD is a heterocyclic compound that contains a pyridazine ring and an aniline group.

Scientific Research Applications

N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor activities. In materials science, N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In analytical chemistry, N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has been used as a reagent for the detection of various analytes, such as metal ions and amino acids.

Mechanism of Action

The mechanism of action of N-phenyl-N-(6-phenyl-3-pyridazinyl)amine is not fully understood, but it is believed to be related to its ability to interact with biomolecules, such as proteins and nucleic acids. N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has been shown to exhibit various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and anti-tumor activities. N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has been shown to inhibit the growth and proliferation of various cancer cells, such as breast cancer cells and lung cancer cells.

Advantages and Limitations for Lab Experiments

N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has several advantages for lab experiments, such as its low toxicity and high stability. N-phenyl-N-(6-phenyl-3-pyridazinyl)amine is also readily available and easy to synthesize. However, N-phenyl-N-(6-phenyl-3-pyridazinyl)amine has some limitations, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. In addition, N-phenyl-N-(6-phenyl-3-pyridazinyl)amine may exhibit different activities depending on the cell type and experimental conditions, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the research on N-phenyl-N-(6-phenyl-3-pyridazinyl)amine. One direction is to explore the potential applications of N-phenyl-N-(6-phenyl-3-pyridazinyl)amine in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize the synthesis method of N-phenyl-N-(6-phenyl-3-pyridazinyl)amine to improve the yield and purity. Furthermore, the mechanism of action of N-phenyl-N-(6-phenyl-3-pyridazinyl)amine needs to be further elucidated to understand its interactions with biomolecules and its effects on cellular pathways. Finally, the development of new analytical methods for the detection of N-phenyl-N-(6-phenyl-3-pyridazinyl)amine and its metabolites may facilitate the pharmacokinetic and pharmacodynamic studies of N-phenyl-N-(6-phenyl-3-pyridazinyl)amine.

Synthesis Methods

N-phenyl-N-(6-phenyl-3-pyridazinyl)amine can be synthesized through various methods, including the reduction of N-phenylpyridazinone with sodium borohydride, the reaction of 6-phenylpyridazine-3-carboxylic acid with phenylhydrazine, and the reaction of 6-phenylpyridazine-3-carboxylic acid with aniline. The yield and purity of N-phenyl-N-(6-phenyl-3-pyridazinyl)amine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents.

properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

N,6-diphenylpyridazin-3-amine

InChI

InChI=1S/C16H13N3/c1-3-7-13(8-4-1)15-11-12-16(19-18-15)17-14-9-5-2-6-10-14/h1-12H,(H,17,19)

InChI Key

GWALHEDYKGBNEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.